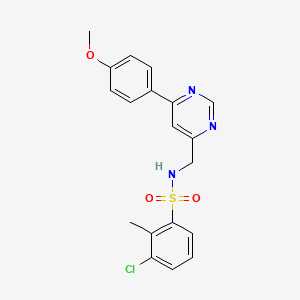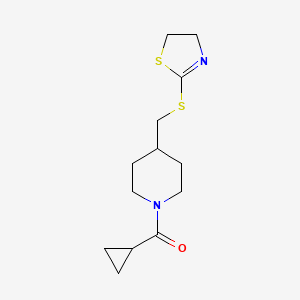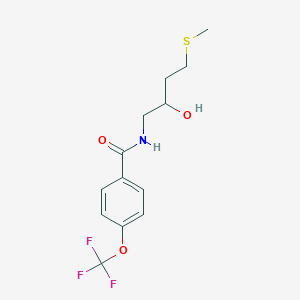
3-(Furan-2-yl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Furan-2-yl)-5-(1-(methylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H11N3O4S and its molecular weight is 269.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Synthesis
Oxadiazole Derivatives
Oxadiazoles, including the 1,2,4-oxadiazole ring, are significant due to their wide range of chemical and biological properties. These derivatives are known for their antibacterial, antitumor, antiviral, and antioxidant activities. Various synthetic routes offer pathways to different oxadiazole derivatives, highlighting their versatility in drug development (Siwach & Verma, 2020).
Photochemical Reactions
The interaction between oxadiazoles and furan, under specific conditions, can lead to novel compounds, demonstrating the potential for creating diverse chemical structures through photochemical reactions (Tsuge, Oe, & Tashiro, 1973).
Biological Activities
Antibacterial and Antifungal Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against specific pathogens like Xanthomonas oryzae, responsible for rice bacterial leaf blight. These compounds have been effective in both in vitro and in vivo settings, offering new avenues for agricultural applications (Shi et al., 2015).
Anticancer and Antitumor Effects
The exploration into the anticancer properties of oxadiazole derivatives has revealed their potential in inhibiting tumor growth and angiogenesis. This research indicates the therapeutic possibilities of these compounds in cancer treatment, providing a foundation for further investigation into their efficacy and mechanism of action (Chandrappa et al., 2010).
Energetic Materials
Compounds based on oxadiazole and furazan rings have been evaluated as insensitive energetic materials, showing properties that could make them suitable for applications requiring high stability and performance. Their synthesis and characterization underline the importance of structural design in achieving desired thermal and detonation properties (Yu et al., 2017).
Properties
IUPAC Name |
3-(furan-2-yl)-5-(1-methylsulfonylazetidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-18(14,15)13-5-7(6-13)10-11-9(12-17-10)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQYMATXRNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)

![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)
![6-Chloro-N-(2-methoxyethyl)-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine](/img/structure/B2963756.png)

![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)
![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)
![2-morpholino-N-phenethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2963762.png)
